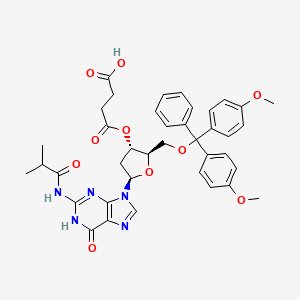

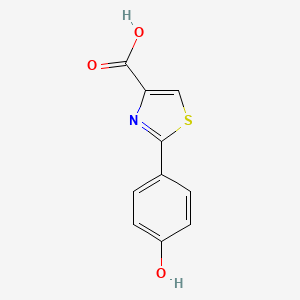

![molecular formula C7H4F3N3O B1436829 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 94847-20-8](/img/structure/B1436829.png)

4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol

説明

The compound “4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol” is a derivative of pyrazolo[3,4-b]pyridin-6-one . It has a molecular formula of C7H4F3N3O and an average mass of 203.121 Da .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[3,4-b]pyridin-6-one scaffold with a trifluoromethyl group attached .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including “this compound”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C7H4F3N3O and an average mass of 203.121 Da .科学的研究の応用

Synthesis and Chemical Properties

Recent studies have demonstrated the versatility of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol and related derivatives in synthetic chemistry. For example, a novel synthesis approach has been developed for pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, showcasing the compound's role as a precursor in creating compounds with potential cytotoxic and antimicrobial activities (Nagender et al., 2014). Furthermore, the synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives indicates its utility in generating compounds with promising cytotoxic activity (Kurumurthy et al., 2014). These examples highlight the compound's significant role in medicinal chemistry as a building block for designing new therapeutic agents.

Biological Applications

The compound and its derivatives have been extensively studied for their biological activities. One study elaborates on the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were tested for anticancer activity against various cancer cell lines, identifying compounds with promising bioactivity (Chavva et al., 2013). Another research effort focused on the multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives, evaluating their cytotoxic potential against human cancer cell lines, and discussing their synthesis via both solvent-free and solvent-mediated conditions (Aggarwal et al., 2021).

Potential as Drug Precursors

Research has also explored the potential of this compound derivatives as precursors for the development of new drugs. For instance, the synthesis of new fluorine-containing pyrazolo[3,4-b]pyridinones was investigated, highlighting methods for creating derivatives with varied substituents, which could serve as promising drug precursors (Golubev et al., 2011). This line of research underscores the compound's role in the development of new therapeutic agents with enhanced properties.

作用機序

Target of Action

The primary target of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound inhibits the polymerization of microtubules by binding to the colchicine site of tubulin . This binding disrupts the dynamic equilibrium of tubulin polymerization and depolymerization, leading to the disruption of the microtubule network within the cell .

Biochemical Pathways

The disruption of the microtubule network affects various cellular processes. It leads to the inhibition of cell migration and causes cell cycle arrest in the G2/M phase . The G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or cell division. The disruption of microtubule dynamics at this stage prevents the cell from dividing, leading to cell cycle arrest .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death, in cancer cells . By disrupting microtubule dynamics and causing cell cycle arrest, the compound triggers the intrinsic pathway of apoptosis, leading to the death of the cancer cells .

将来の方向性

The demand for trifluoromethylpyridine (TFMP) derivatives, including “4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives for use in agrochemical and pharmaceutical compounds is an important area of future research .

特性

IUPAC Name |

4-(trifluoromethyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5(14)12-6-3(4)2-11-13-6/h1-2H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMYGOVTLTVSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC1=O)NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)

![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)

![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)

![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)